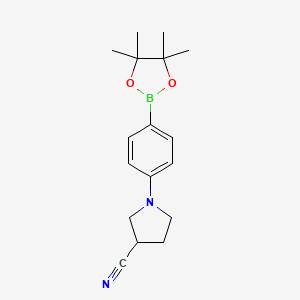
2-(4-Chloro-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)piperazine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperazine+4-Chlorobenzyl chloride→2-(4-Chlorobenzyl)piperazine+HCl
Industrial Production Methods: Industrial production of 2-(4-Chlorobenzyl)piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of 2-(4-Chlorobenzyl)piperazine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as an inhibitor of serotonin uptake by binding to serotonin transporters, thereby increasing the levels of serotonin in the synaptic cleft. This action can modulate mood and behavior, making it of interest in the study of psychiatric disorders .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperazine: Similar in structure but with different pharmacological properties.
1-(4-Trifluoromethylbenzyl)piperazine: Contains a trifluoromethyl group instead of chlorine, leading to different chemical reactivity and biological activity.
1-(4-Methoxybenzyl)piperazine: Features a methoxy group, which alters its electronic properties and reactivity.
Uniqueness: 2-(4-Chlorobenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serotonin uptake distinguishes it from other benzylpiperazine derivatives, making it a valuable compound for neuropharmacological research.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2 |
InChI Key |
NCKDJZCVHKZFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)

![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)



![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)



![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)

